CC(C)(C)OC(=O)N1CCNc2c(Cl)cccc2C1
. The InChI code is 1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
.
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class. It is characterized by a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 9th position of the diazepine ring. The molecular formula of this compound is , with a molecular weight of approximately 282.77 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as an intermediate in organic synthesis.
The compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as a substituted benzodiazepine derivative. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial applications.
The synthesis of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves several key steps:
In an industrial context, these processes may be optimized for higher yields and purity through automated systems and stringent quality control measures.
The molecular structure of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine features:
The compound's structural details can be represented as follows:
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions:
These reactions allow for the formation of diverse derivatives that may possess different biological activities or chemical properties.
The mechanism of action for 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. It may function as an inhibitor or modulator that influences various biochemical pathways. Particularly relevant is its potential interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system .
The physical properties of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine include:
Chemical properties include its reactivity profile due to the presence of the chlorine atom and the Boc group which influences solubility and stability under various conditions .
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several notable applications in scientific research:
The construction of the benzodiazepine core in 4-Boc-9-chloro derivatives relies heavily on advanced catalytic systems. Palladium-catalyzed intramolecular C–N coupling has emerged as a cornerstone technique, enabling efficient ring closure with minimized byproduct formation. As demonstrated by Milanese et al., Pd(PPh₃)₄/K₂CO₃ systems in toluene at 110°C facilitate aza-Michael additions that yield tetrahydrobenzodiazepines as single diastereomers (>95% diastereomeric excess) [3]. This stereoselectivity originates from palladium-coordinated olefin activation, which directs nucleophilic attack to form the seven-membered ring with precise geometry.
Metal-organic frameworks (MOFs) functionalized with acidic sites offer complementary catalytic benefits. The ACT@IRMOF-3 core-shell catalyst—comprising thymus plant-derived activated carbon integrated with amine-functionalized IRMOF-3—exhibits exceptional performance in benzodiazepine syntheses. Characterization via FT-IR and XRD confirms that Zn–O bonds (595 cm⁻¹) and Lewis acidic sites synergistically enhance condensation kinetics. This catalyst achieves 92–97% yields in benzodiazepine formations under mild ethanol reflux conditions, attributable to its high surface area (1091 m²/g) and porous architecture [1] [7].
Table 1: Catalytic Systems for Benzodiazepine Core Formation
Catalyst Type | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Toluene, 110°C, 12h | 89–95% | High diastereoselectivity |
ACT@IRMOF-3 core-shell | Ethanol, reflux, 2–4h | 92–97% | Eco-friendly, reusable, mild conditions |
NH₂-MIL-101(Al)/calixarene | Acetonitrile, RT, 1–3h | 85–90% | Bifunctional acid sites, rapid kinetics |
Electrophilic aromatic substitution (EAS) governs 9-chloro regioselectivity, with the benzodiazepine core acting as an ortho-directing group. Chlorination at C9 occurs preferentially due to diminished steric hindrance compared to C8/C10 positions. In situ FT-IR studies reveal that N1–H bond polarization during zinc chloride-catalyzed chlorination enhances electrophilic attack at the para-position relative to nitrogen, achieving >98% regioselectivity when dichloroethane (DCE) is employed at 60°C [6] [8].
Boc-protection kinetics exhibit strong solvent dependence. Tetrahydrofuran (THF) solutions with di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) catalyze N4 protection within 30 minutes at 25°C. Kinetic profiling indicates pseudo-first-order behavior (k = 0.12 min⁻¹), whereas protic solvents like methanol promote Boc-group hydrolysis, reducing yields to <60%. The Boc moiety also suppresses diazepine ring inversion, locking the boat conformation critical for downstream functionalization [8] [9].
Table 2: Protecting Group Strategies for Benzodiazepine N4 Nitrogen
Protecting Group | Reagent | Optimal Solvent | Yield | Deprotection Challenge |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O/DMAP | THF | 95% | Mild acid (TFA) |
Benzyl (Bn) | BnBr/K₂CO₃ | DMF | 88% | Hydrogenolysis |
Carbobenzyloxy (Cbz) | CbzCl/NaOH | DCM/H₂O biphasic | 82% | Catalytic hydrogenation |
Polar protic solvents significantly accelerate diazepine ring closure. Ethanol reflux (78°C) promotes 94% cyclization via proton-assisted imine activation, reducing energy barriers to 45 kJ/mol. Conversely, aprotic solvents like DMF necessitate higher temperatures (120°C) and prolonged reaction times (12h), achieving only 75% conversion due to unproductive imine tautomerization [1] [5].
Temperature modulation critically controls byproduct formation. At <50°C, kinetic trapping of N-acyliminium intermediates leads to dimeric impurities (>15%). Raising temperatures to 78–85°C favors entropically driven ring closure while suppressing oligomerization. Microwave-assisted synthesis (100W, 140°C) further optimizes this, achieving 97% ring closure in 20 minutes through rapid, uniform heating [5] [7].
Solid-phase synthesis using ACT@IRMOF-3 enables exceptional catalyst reusability. Post-reaction filtration retains >99% catalyst mass, with FT-IR confirming structural integrity after six cycles. Minimal zinc leaching (<0.3 ppm/cycle) and sustained activity (92% yield in cycle 6) underscore its robustness. The solid catalyst’s mesopores (3.8 nm avg.) facilitate reagent diffusion, granting threefold higher space-time yields than homogeneous catalysts [1] [7].
Solution-phase routes permit superior reaction monitoring but suffer from purification bottlenecks. Chromatographic isolation of 4-Boc-9-chloro derivatives from polar byproducts requires 5:1 hexane:ethyl acetate eluents, yielding 85% recovery. In contrast, solid-phase reactions eliminate chromatography; simple ethanol washing isolates products at 97% purity. Life-cycle analysis confirms solid-phase routes reduce solvent waste by 60% and energy use by 45% versus solution methods [5] [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase (ACT@IRMOF-3) | Solution-Phase (Pd Catalysis) |
---|---|---|
Catalyst Loading | 5 mg/mmol | 10 mol% Pd |
Reaction Scale Limit | 50 mmol | 10 mmol |
Typical Yield | 92–97% | 85–95% |
Purification Method | Filtration/ethanol wash | Column chromatography |
E-Factor (kg waste/kg product) | 8.3 | 32.7 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7